molecular formula C15H17N3O2S B8048195 4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic Acid CAS No. 294622-47-2

4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic Acid

Cat. No. B8048195
CAS No.: 294622-47-2
M. Wt: 303.4 g/mol
InChI Key: NPHPALJCGYEBNO-UHFFFAOYSA-N
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Patent
US07915300B2

Procedure details

To thiocarbonyldiimidazole (2 g, 11.5 mmol) in THF (30 mL) at RT was added N-methylpiperazine (1.00 g, 10 mmol) drop wise. The reaction was stirred at RT for 2 h and then at 55° C. for 1 h. The reaction was cooled to RT and 20 mL of THF was removed in vacuo. 2M NH3 (10 mL) in MeOH was added and the reaction stirred for 15 h. A further 2M NH3 (10 mL) in MeOH was added and the reaction maintained at 55° C. for 8 h. A pale yellow precipitate (1.00 g) was observed and filtered off, dried and used directly in the next step. The thiourea (0.84 g, 5.2 mmol) was dissolved in EtOH (30 mL) and 4-(2-bromo-acetyl)-benzoic acid (1.28 g, 5.2 mmol) was added. The reaction was heated at reflux for 3 h. The reaction was cooled to RT and the solid filtered off. The solid was washed with Et2O and dried thoroughly. This procedure provided the title compound as a pale yellow solid (1.23 g, 77%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.28 g
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=S.[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.[NH2:20][C:21](N)=[S:22].Br[CH2:25][C:26]([C:28]1[CH:36]=[CH:35][C:31]([C:32]([OH:34])=[O:33])=[CH:30][CH:29]=1)=O>C1COCC1.CCO>[CH3:13][N:14]1[CH2:19][CH2:18][N:17]([C:21]2[S:22][CH:25]=[C:26]([C:28]3[CH:36]=[CH:35][C:31]([C:32]([OH:34])=[O:33])=[CH:30][CH:29]=3)[N:20]=2)[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
1 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
1.28 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C(=O)O)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 55° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
CUSTOM
Type
CUSTOM
Details
20 mL of THF was removed in vacuo
ADDITION
Type
ADDITION
Details
2M NH3 (10 mL) in MeOH was added
STIRRING
Type
STIRRING
Details
the reaction stirred for 15 h
Duration
15 h
ADDITION
Type
ADDITION
Details
A further 2M NH3 (10 mL) in MeOH was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction maintained at 55° C. for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
FILTRATION
Type
FILTRATION
Details
the solid filtered off
WASH
Type
WASH
Details
The solid was washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried thoroughly

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1CCN(CC1)C=1SC=C(N1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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